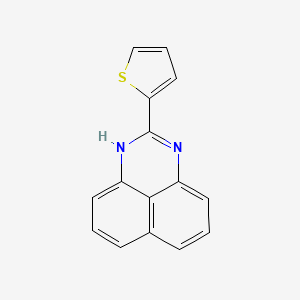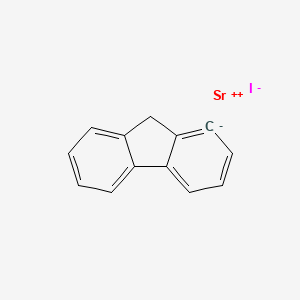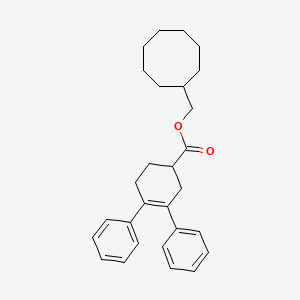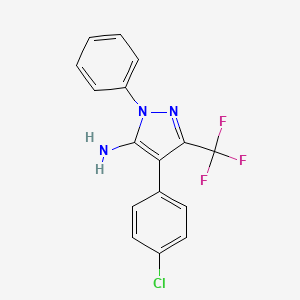![molecular formula C15H12Cl2FNO4 B14523219 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene CAS No. 62746-51-4](/img/structure/B14523219.png)
1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene is an organic compound with a complex structure that includes multiple functional groups such as chloro, fluoroethoxy, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach involves the nitration of a suitable aromatic precursor, followed by halogenation and etherification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Techniques such as tubular diazotization and catalytic hydrogenation are employed to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be performed using catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Bromination using bromine or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-fluorobenzene
- 1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-bromobenzene
Uniqueness
The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
62746-51-4 |
|---|---|
Molecular Formula |
C15H12Cl2FNO4 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1,5-dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene |
InChI |
InChI=1S/C15H12Cl2FNO4/c1-9-6-10(16)7-12(17)15(9)23-11-2-3-13(19(20)21)14(8-11)22-5-4-18/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
IYTOUDCHWYVSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])OCCF)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate](/img/structure/B14523136.png)
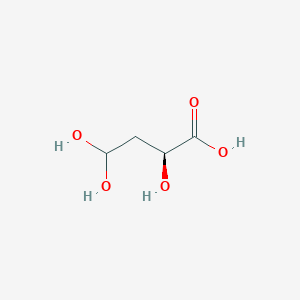
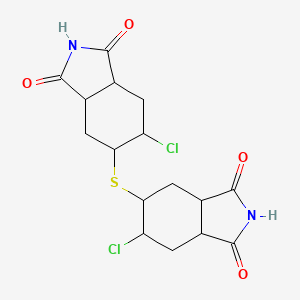
![5-Hydroxy-3-[2-(4-iodophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14523154.png)
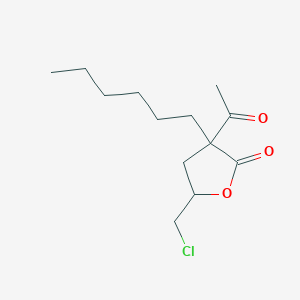
![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
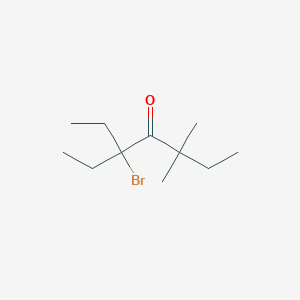
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)
![4-Methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14523190.png)
![Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]-](/img/structure/B14523205.png)
